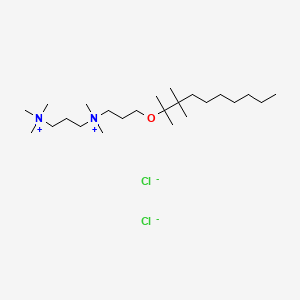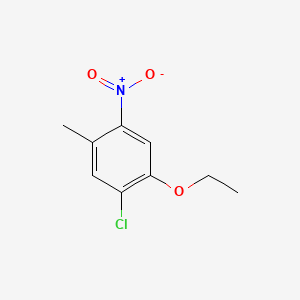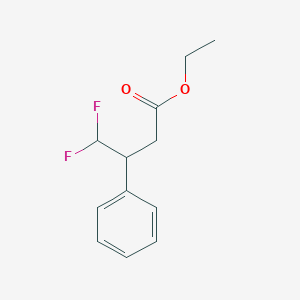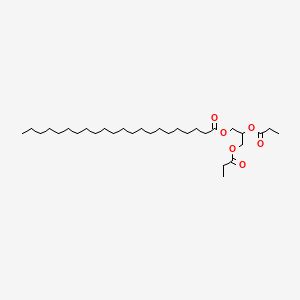
2,3-Dipropionyloxypropyl docosanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dipropionyloxypropyl docosanoate is a chemical compound with the molecular formula C31H58O6 and a molecular weight of 526.79 g/mol . It is known for its applications in various fields such as food, cosmetics, medicine, biology, and industry . This compound is characterized by its unique structure, which includes a docosanoic acid backbone esterified with propionic acid at the 2 and 3 positions of a propyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dipropionyloxypropyl docosanoate involves the esterification of docosanoic acid with propionic acid in the presence of a catalyst. The reaction typically occurs under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to around 100-120°C for several hours to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dipropionyloxypropyl docosanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are employed in substitution reactions.
Major Products Formed
Oxidation: Propionic acid and docosanoic acid.
Reduction: 2,3-Dihydroxypropyl docosanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
2,3-Dipropionyloxypropyl docosanoate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,3-Dipropionyloxypropyl docosanoate involves its interaction with lipid membranes. The compound integrates into the lipid bilayer, altering its fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport . The ester groups can also undergo hydrolysis, releasing propionic acid and docosanoic acid, which have their own biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Docosanoic acid: A saturated fatty acid with similar applications in cosmetics and pharmaceuticals.
Methyl docosanoate: An ester of docosanoic acid used in similar industrial applications.
Behenic acid: Another name for docosanoic acid, widely used in the same fields.
Uniqueness
2,3-Dipropionyloxypropyl docosanoate is unique due to its dual ester groups, which provide distinct chemical properties and reactivity compared to its analogs. This makes it particularly useful in specialized applications where specific reactivity or solubility is required .
Propriétés
Numéro CAS |
56149-07-6 |
|---|---|
Formule moléculaire |
C31H58O6 |
Poids moléculaire |
526.8 g/mol |
Nom IUPAC |
2,3-di(propanoyloxy)propyl docosanoate |
InChI |
InChI=1S/C31H58O6/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-31(34)36-27-28(37-30(33)6-3)26-35-29(32)5-2/h28H,4-27H2,1-3H3 |
Clé InChI |
OCYWSQCIAYHRRU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CC)OC(=O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis[2-(2-hydroxyphenyl)-pyridine]beryllium](/img/structure/B13772164.png)
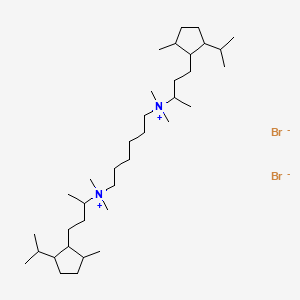

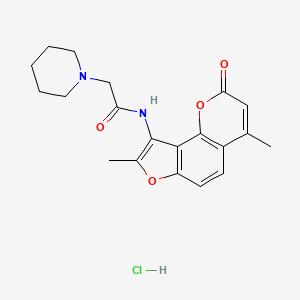
![3-Amino-3-[2-(4-chlorophenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13772187.png)
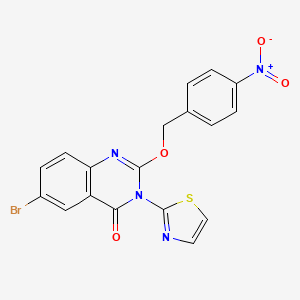
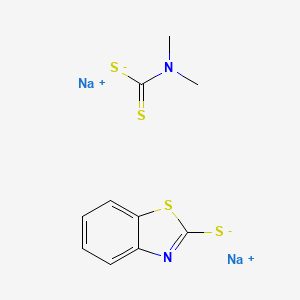
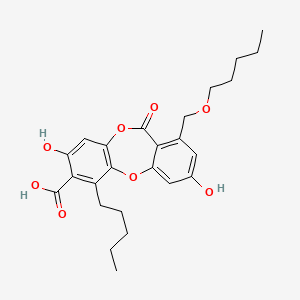
![2,4,6-Tris[1-(methylphenyl)ethyl]phenol](/img/structure/B13772218.png)
